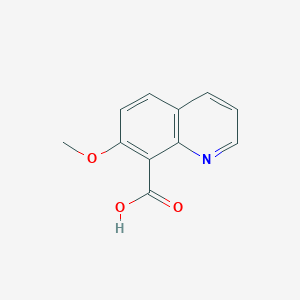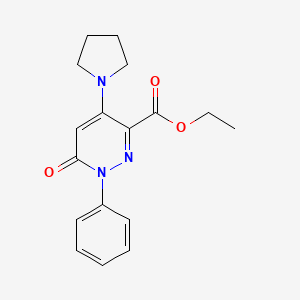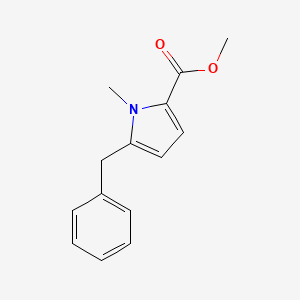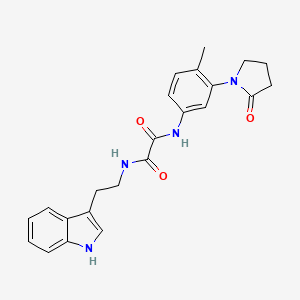
7-(Methyloxy)-8-quinolinecarboxylic acid
Vue d'ensemble
Description
Compounds like “7-(Methyloxy)-8-quinolinecarboxylic acid” belong to a class of organic compounds known as quinolines and quinoline derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused ring system, consisting of a benzene ring and a pyridine ring. The presence of functional groups like methoxy (-OCH3) and carboxylic acid (-COOH) can significantly influence the properties of the compound .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions. The exact reactions would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors influencing these properties include the presence and position of functional groups, the overall shape of the molecule, and the presence of any chiral centers .Applications De Recherche Scientifique
Neurological Dysfunction and Inflammatory Disease
Quinolinic acid, a metabolite related to 7-(Methyloxy)-8-quinolinecarboxylic acid, is explored for its role in neurological dysfunction and inflammatory diseases. It acts as an endogenous N-methyl-D-aspartate (NMDA) receptor agonist, synthesized from L-tryptophan via the kynurenine pathway, potentially mediating NMDA neuronal damage and dysfunction. This pathway's dysregulation is linked to various inflammatory diseases, providing insights into the neurotoxic effects of quinolinic acid and potential therapeutic strategies to attenuate these effects (Heyes et al., 1992).
Anticoagulation Therapy in Hemodialysis
The application of compounds structurally related to this compound extends to anticoagulation therapy. For example, MD 805, a derivative, has been used as an anticoagulant in patients undergoing maintenance hemodialysis, showcasing a stable antithrombin effect without marked interindividual differences in coagulation time and without increasing proteins released as a result of platelet activation (Matsuo et al., 1986).
Absorption and Bioavailability Studies
Ciprofloxacin, another quinoline carboxylic acid derivative, has been extensively studied for its pharmacokinetics and bioavailability in humans. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, providing a foundation for its clinical use in treating bacterial infections (Drusano et al., 1986).
Biomonitoring and Metabolite Analysis
Research into heterocyclic aromatic amines, including those structurally related to this compound, involves biomonitoring of metabolites in human urine to understand exposure levels and potential health risks. These studies contribute to the broader field of environmental health and safety, assessing risks associated with exposure to potential carcinogens (Stillwell et al., 1999).
Mécanisme D'action
The mode of action of these compounds often involves their interaction with multiple receptors, leading to changes in cellular processes . The specific targets and mode of action can vary widely depending on the specific compound and its functional groups.
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and individual patient factors .
The result of action and the biochemical pathways affected by these compounds can also vary widely and depend on the specific compound and its targets .
Finally, the action environment, including how environmental factors influence the compound’s action, efficacy, and stability, can also vary and is an area of active research .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-methoxyquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-5-4-7-3-2-6-12-10(7)9(8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDHBRKFWUOAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159427-80-1 | |
| Record name | 7-methoxyquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Phenylmethoxycarbonylamino)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2719070.png)
![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2719071.png)

![1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-amine;trihydrochloride](/img/structure/B2719073.png)
![3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719075.png)


![5-[3-(2-Methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2719080.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2719085.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719087.png)
![6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2719090.png)